molecular formula C13H20F6N2O4 B13721209 (1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt

(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt

Cat. No.: B13721209
M. Wt: 382.30 g/mol
InChI Key: BDNRNCWCIWNXIQ-UHFFFAOYSA-N
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Description

(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of two nitrogen atoms within a seven-membered ring, making it a diazabicycloheptane derivative. The addition of trifluoroacetic acid salt enhances its stability and solubility, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the diazabicycloheptane core. This is often derived from trans-4-hydroxy-L-proline.

    Formation of the Bicyclic Structure: The core structure is formed through a series of reactions, including N-tosylation and reduction, followed by cyclization with isobutylamine.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to form the di-trifluoro-acetic acid salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted diazabicycloheptane derivatives, which can be further utilized in different applications.

Scientific Research Applications

(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. The trifluoroacetic acid salt enhances its binding affinity and stability, making it an effective inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt: Similar structure but with an ethyl group instead of an isobutyl group.

    (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt: Contains a naphthalen-2-ylmethyl group, providing different chemical properties.

Uniqueness

The uniqueness of (1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt lies in its isobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific chiral environments and binding affinities.

Properties

Molecular Formula

C13H20F6N2O4

Molecular Weight

382.30 g/mol

IUPAC Name

2-(2-methylpropyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2.2C2HF3O2/c1-7(2)5-11-6-8-3-9(11)4-10-8;2*3-2(4,5)1(6)7/h7-10H,3-6H2,1-2H3;2*(H,6,7)

InChI Key

BDNRNCWCIWNXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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